molecular formula C10H17NO4 B1330942 (R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid CAS No. 170899-08-8

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Cat. No. B1330942
CAS RN: 170899-08-8
M. Wt: 215.25 g/mol
InChI Key: BUPDPLXLAKNJMI-SSDOTTSWSA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid” is a chemical compound with the molecular formula C10H17NO4 . It is also known by its IUPAC name, ethyl ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the configuration of its chiral center.


Physical And Chemical Properties Analysis

The molecular weight of “®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid” is 215.25 . Other physical and chemical properties, such as its melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Peptide Synthesis

Boc-D-Allylglycine: is extensively used in peptide synthesis. Its incorporation into peptides allows for the introduction of allyl groups, which can be further modified through various chemical reactions. This amino acid is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with the process .

Protein Engineering

In protein engineering, Boc-D-Allylglycine serves as a non-canonical amino acid that can be incorporated into proteins to study structure-function relationships. It provides a means to introduce site-specific modifications, enabling researchers to investigate the effects of such changes on protein activity and stability .

Medicinal Chemistry

The compound’s ability to be used as a building block in medicinal chemistry is significant. It can be utilized to create novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The allyl group in Boc-D-Allylglycine offers a handle for subsequent chemical transformations, which can be exploited to enhance drug efficacy .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, and may cause skin and eye irritation. It may also cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Mechanism of Action

Target of Action

Boc-D-Allylglycine, also known as ®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid or Boc-D-Allyglycine.DCHA, is primarily used as a protecting group for amino functions in the synthesis of multifunctional targets . The primary targets of Boc-D-Allyglycine are amino functions that often occur in the context of synthetic projects .

Mode of Action

The mode of action of Boc-D-Allyglycine involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This conversion is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .

Biochemical Pathways

The biochemical pathways affected by Boc-D-Allyglycine are primarily related to the synthesis of multifunctional targets where amino functions often occur . The use of Boc-D-Allyglycine results in products containing one or two Boc-groups resulting from dual protection of amines and amides .

Pharmacokinetics

It is known that the boc group is stable towards most nucleophiles and bases This stability suggests that Boc-D-Allyglycine may have good bioavailability

Result of Action

The result of the action of Boc-D-Allyglycine is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection is crucial in many synthetic projects, particularly in the field of peptide synthesis .

Action Environment

The action of Boc-D-Allyglycine can be influenced by environmental factors such as the presence of a base and the anhydride Boc 2 O . The reaction can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases suggests that Boc-D-Allyglycine may be stable under a variety of environmental conditions .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDPLXLAKNJMI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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